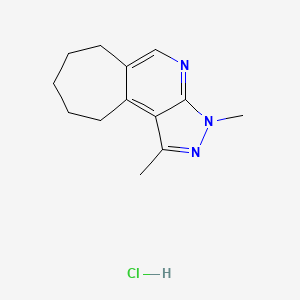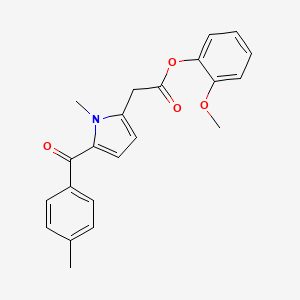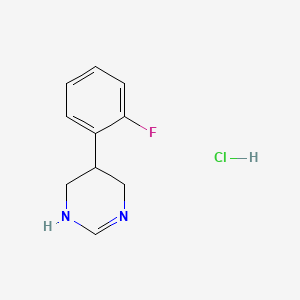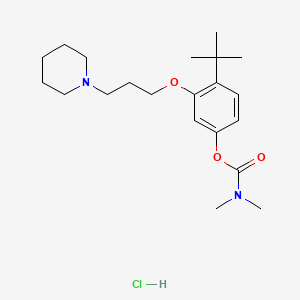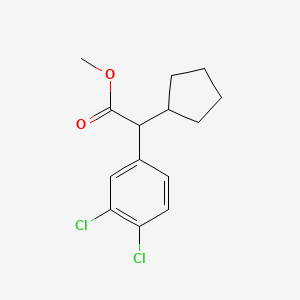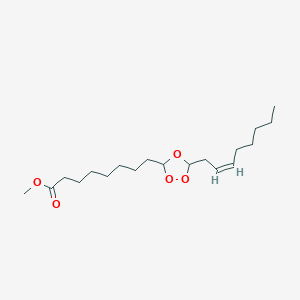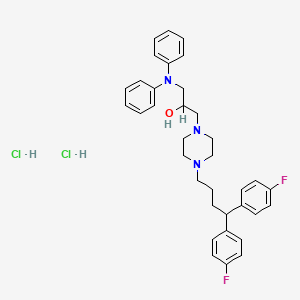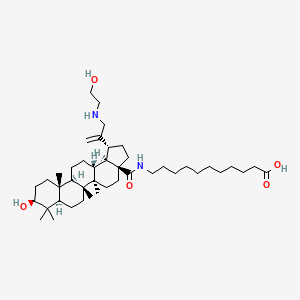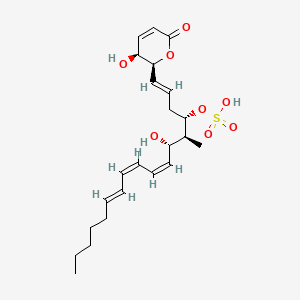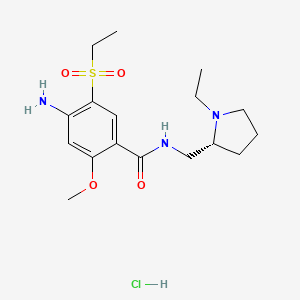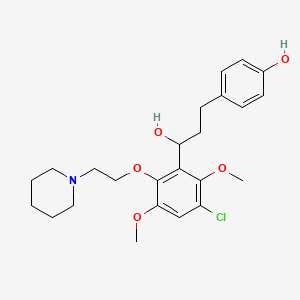
alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including chloro, methoxy, piperidinyl, ethoxy, hydroxy, and benzenepropanol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multi-step organic reactions. The process may start with the preparation of the core benzene ring, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl and ethoxy groups can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the hydroxybenzenepropanol moiety through a series of reduction and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the chloro group could yield a hydrogen-substituted compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-(3-Chloro-2,5-dimethoxyphenyl)-4-hydroxybenzenepropanol: Lacks the piperidinyl and ethoxy groups.
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol: Has an ethanol moiety instead of a propanol moiety.
Uniqueness
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
88770-82-5 |
|---|---|
Formule moléculaire |
C24H32ClNO5 |
Poids moléculaire |
450.0 g/mol |
Nom IUPAC |
4-[3-[3-chloro-2,5-dimethoxy-6-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H32ClNO5/c1-29-21-16-19(25)23(30-2)22(20(28)11-8-17-6-9-18(27)10-7-17)24(21)31-15-14-26-12-4-3-5-13-26/h6-7,9-10,16,20,27-28H,3-5,8,11-15H2,1-2H3 |
Clé InChI |
YGRXLJBFKZWCON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


